2-chloro-N-(3-cyanophenyl)acetamide
Overview
Description
2-chloro-N-(3-cyanophenyl)acetamide is a biochemical used for proteomics research1. Its molecular formula is C9H7ClN2O and it has a molecular weight of 194.6212.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of 2-chloro-N-(3-cyanophenyl)acetamide. However, there are related studies on the synthesis of similar compounds3.Molecular Structure Analysis
The molecular structure of 2-chloro-N-(3-cyanophenyl)acetamide consists of a chloroacetyl group (ClCC=O) attached to a cyanophenyl group (NC1=CC=C(C#N)C=C1) via a nitrogen atom4.
Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving 2-chloro-N-(3-cyanophenyl)acetamide. However, it’s worth noting that the presence of the cyanophenyl and chloroacetyl groups could potentially influence its reactivity.Physical And Chemical Properties Analysis
2-chloro-N-(3-cyanophenyl)acetamide is a solid compound4. Its InChI code is 1S/C9H7ClN2O/c10-5-9(13)12-8-3-1-2-7(4-8)6-11/h1-4H,5H2,(H,12,13) and its InChI key is SSCHGFNXYGVLSG-UHFFFAOYSA-N4.
Scientific Research Applications
“2-chloro-N-(3-cyanophenyl)acetamide” is a chemical compound with the empirical formula C9H7ClN2O . It’s a solid substance and its molecular weight is 194.62 .
In terms of its potential applications, N-cyanoacetamides, which “2-chloro-N-(3-cyanophenyl)acetamide” is a type of, are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .
The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions . In addition, the diverse biological activities reported for many derivatives of cyanoacetamide have also drawn the attention of biochemists in the last decade .
The synthesis of cyanoacetamides may be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .
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Proteomics Research
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Anti-Candida Agents
- There is a study that involves the synthesis of compounds with benzothiazin-3(4H)-one or 2H-1,4-benzoxazin-3(4H)-one moieties, which are a novel class of anti-Candida agents . While “2-chloro-N-(3-cyanophenyl)acetamide” is not directly mentioned, it’s possible that similar compounds could be used in the synthesis of these anti-Candida agents .
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Pharmaceutical Compounds
- N-cyanoacetamides, which “2-chloro-N-(3-cyanophenyl)acetamide” is a type of, are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds . These heterocyclic compounds are often used in the development of pharmaceuticals .
Safety And Hazards
2-chloro-N-(3-cyanophenyl)acetamide is classified as a combustible solid4. It’s important to handle it with care and follow safety guidelines.
Future Directions
As 2-chloro-N-(3-cyanophenyl)acetamide is used in proteomics research1, future directions could involve exploring its potential applications in this field. However, more research is needed to fully understand its properties and potential uses.
Please note that this information is based on available resources and may not be fully comprehensive. For more detailed information, please refer to specific scientific literature and safety data sheets.
properties
IUPAC Name |
2-chloro-N-(3-cyanophenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c10-5-9(13)12-8-3-1-2-7(4-8)6-11/h1-4H,5H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSCHGFNXYGVLSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CCl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50352824 | |
Record name | 2-chloro-N-(3-cyanophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50352824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(3-cyanophenyl)acetamide | |
CAS RN |
218288-43-8 | |
Record name | 2-chloro-N-(3-cyanophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50352824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-N-(3-cyanophenyl)acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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